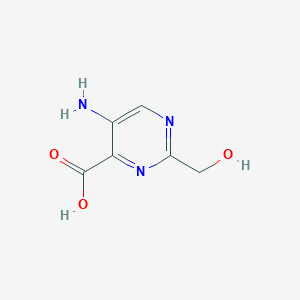

5-Amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid

Description

5-Amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid (CAS: 501662-74-4) is a pyrimidine derivative with the molecular formula C₆H₇N₃O₃. Structurally, it features a hydroxymethyl (-CH₂OH) group at position 2 and an amino (-NH₂) group at position 5 on the pyrimidine ring, with a carboxylic acid (-COOH) moiety at position 4 .

Properties

Molecular Formula |

C6H7N3O3 |

|---|---|

Molecular Weight |

169.14 g/mol |

IUPAC Name |

5-amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C6H7N3O3/c7-3-1-8-4(2-10)9-5(3)6(11)12/h1,10H,2,7H2,(H,11,12) |

InChI Key |

REWBVEVUWCWUSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)CO)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4-diamino-6-hydroxypyrimidine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .

Scientific Research Applications

Medicinal Chemistry

5-Amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting nucleic acids. Its structural similarities to nucleotide components make it a valuable precursor for developing nucleotide analogs that can potentially inhibit viral replication or cancer cell growth.

Table 1: Synthesis Applications in Medicinal Chemistry

| Compound Name | Application | Notes |

|---|---|---|

| Nucleotide Analog | Antiviral agents | Potentially inhibits viral RNA synthesis |

| Anticancer Agents | Cancer therapy | Modifications enhance cytotoxicity |

This compound has shown promise in various biological applications, particularly in enzyme inhibition and antimicrobial activity. The presence of the amino and carboxylic acid groups allows it to interact effectively with enzyme active sites.

Antibacterial Activity : Research indicates that pyrimidine derivatives exhibit antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of folic acid synthesis critical for bacterial growth.

Table 2: Antibacterial Activity of Pyrimidine Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid | E. coli | TBD |

| 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid | S. aureus | 20 mg/kg/day |

Anticancer Potential

Pyrimidine derivatives have been extensively studied for their anticancer potential. Compounds similar to 5-amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid have demonstrated the ability to induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating several pyrimidine derivatives against HeLa (cervical cancer) and A549 (lung cancer) cell lines, specific structural modifications were found to enhance anticancer activity significantly.

Table 3: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid | HeLa | TBD |

| 1-Arylmethyl-3-aryl-pyrazole derivatives | A549 | 0.95 nM |

The anticancer activity is attributed to mechanisms such as enzyme inhibition involved in cell cycle regulation and DNA synthesis disruption.

Materials Science

In materials science, this compound can be utilized in the development of novel materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into polymers or other materials that require specific functionalities.

Mechanism of Action

The mechanism of action of 5-Amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into nucleotides and nucleosides, affecting DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 5-amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid can be elucidated by comparing it with analogous pyrimidine derivatives. Key differences lie in substituent groups, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Biological Activity

5-Amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid (often referred to as a pyrimidine derivative) has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to several biologically active molecules, and its derivatives have been explored for various therapeutic applications, including antibacterial, anticancer, and antimalarial activities.

Structure and Properties

The compound features a pyrimidine ring with an amino group and a hydroxymethyl group, which may contribute to its biological activity by enhancing solubility and interaction with biological targets. The carboxylic acid group can also play a crucial role in the compound's pharmacodynamics.

Antibacterial Activity

Research has indicated that compounds related to 5-amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid exhibit antibacterial properties by targeting specific enzymes within bacterial metabolic pathways. For instance, derivatives have shown effectiveness against Burkholderia pseudomallei, a pathogen responsible for severe infections. The mechanism involves the inhibition of enzymes critical for isoprenoid biosynthesis, which is absent in mammals, thus providing a selective target for antibacterial action .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound Name | Target Pathway | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid | IspF enzyme | 15.0 | |

| 2-amino-4-hydroxypyrimidine-5-carboxylate | Isoprenoid biosynthesis | 10.5 |

Anticancer Activity

The anticancer potential of this compound has been explored through its ability to inhibit key enzymes involved in nucleotide synthesis. The inhibition of enzymes such as GARFTase (glycinamide ribonucleotide formyltransferase) has been linked to reduced proliferation of cancer cells. Studies have demonstrated that modifications to the pyrimidine structure can enhance selectivity and potency against various cancer cell lines .

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies showed that certain derivatives of 5-amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid significantly inhibited cell growth in MCF-7 (breast cancer) and IGROV1 (ovarian cancer) cell lines. The IC50 values ranged from 1.75 to 9.46 µM, indicating promising anticancer activity compared to standard treatments like 5-fluorouracil .

Antimalarial Activity

Another area of interest is the antimalarial activity of pyrimidine derivatives. Compounds targeting plasmodial kinases have been identified as potential candidates for new antimalarial therapies. The inhibition of PfGSK3 and PfPK6 kinases by specific analogs has shown IC50 values in the low micromolar range, suggesting effective inhibition of malaria parasite growth .

Table 2: Antimalarial Activity of Pyrimidine Analogues

| Compound Name | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Pyrimidine derivative X | PfGSK3 | 698 ± 66 | |

| Pyrimidine derivative Y | PfPK6 | 500 ± 50 |

Mechanistic Insights

The biological activity of 5-amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid can be attributed to its structural features that allow it to mimic natural substrates in enzymatic reactions. The presence of hydroxymethyl and amino groups enhances hydrogen bonding interactions with enzyme active sites, increasing binding affinity and specificity.

Q & A

Q. What are the recommended synthetic routes for 5-Amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid?

The synthesis of pyrimidine derivatives typically involves multi-step reactions, such as condensation of amidines with β-keto esters or nucleophilic substitution on halogenated pyrimidine precursors. For hydroxymethyl-containing analogs, post-synthetic modifications (e.g., hydrolysis or reduction) may be required. Computational tools like the PISTACHIO and REAXYS databases can predict feasible routes by analyzing bond disconnections and reaction feasibility . For example, introducing the hydroxymethyl group might involve protecting-group strategies to avoid side reactions during carboxylation or amination steps.

Q. How can researchers validate the purity and structural integrity of this compound?

Combined analytical techniques are essential:

- HPLC : To assess purity (>95% is typical for research-grade material; see similar compounds in ).

- NMR Spectroscopy : Confirm the presence of the hydroxymethyl (-CH2OH) and carboxylic acid (-COOH) moieties.

- Mass Spectrometry (MS) : Verify molecular weight (theoretical ~183.14 g/mol for C₆H₇N₃O₃).

- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable (refer to ’s use of the Cambridge Structural Database for analogous pyrimidine-carboxylic acid salts ).

Q. What safety precautions are necessary when handling this compound?

Refer to Safety Data Sheets (SDS) for pyrimidine-carboxylic acid analogs (e.g., ):

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First Aid : Flush eyes/skin with water for 15 minutes upon contact; seek medical attention if irritation persists.

- Storage : Store in a cool, dry place, sealed under inert gas to prevent degradation.

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Density Functional Theory (DFT) calculations can predict transition states and intermediate stability during key steps (e.g., amination or hydroxymethylation). Tools like Gaussian or ORCA can model electronic effects influencing regioselectivity. highlights the use of predictive databases (e.g., BKMS_METABOLIC) to identify viable precursors and catalysts . For instance, modeling the steric effects of substituents on the pyrimidine ring may guide solvent selection (polar aprotic vs. protic) or temperature optimization.

Q. What strategies resolve contradictions in spectroscopic data for hydroxymethyl-containing pyrimidines?

Discrepancies in NMR or IR spectra often arise from tautomerism or hydrogen bonding. Solutions include:

- Variable Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism).

- Deuterium Exchange Experiments : Identify labile protons (e.g., -OH groups).

- Comparative Analysis : Cross-reference with structurally related compounds in crystallographic databases ( cites 123 carboxylic acid-aminopyrimidine structures in the CSD ).

Q. How does the hydroxymethyl group influence the compound’s reactivity in metal coordination studies?

The hydroxymethyl (-CH2OH) group can act as a hydrogen-bond donor or participate in chelation with transition metals (e.g., Cu²⁺, Zn²⁺). Experimental approaches:

- Potentiometric Titration : Determine stability constants of metal complexes.

- Single-Crystal X-ray Diffraction : Resolve coordination geometry (see ’s methodology for analogous systems ).

- DFT Calculations : Predict binding affinities and electronic transitions.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.